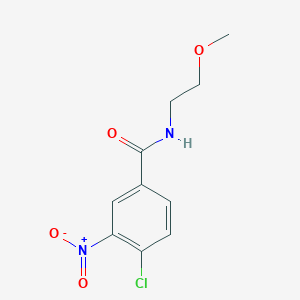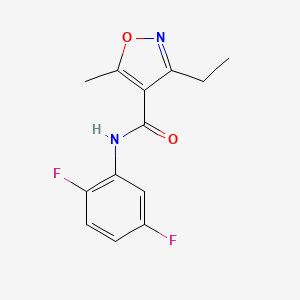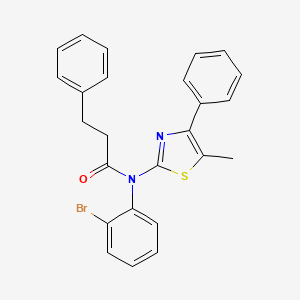![molecular formula C16H15Cl3N2O B4701063 N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B4701063.png)
N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dichlorophenyl)urea
Overview
Description
N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dichlorophenyl)urea, commonly known as CDCP, is a chemical compound that has been widely used in scientific research due to its unique properties. CDCP is a potent inhibitor of the protein tyrosine kinase, which plays a crucial role in cell signaling and regulation.
Mechanism of Action
CDCP inhibits protein tyrosine kinase, which is involved in cell signaling and regulation. Tyrosine kinases play a crucial role in cell growth, differentiation, and survival. By inhibiting protein tyrosine kinase, CDCP disrupts the signaling pathways that are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CDCP has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. Caspase-3 is a key enzyme involved in the process of programmed cell death. CDCP has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses. In addition, CDCP has been found to modulate immune responses by regulating the production of cytokines.
Advantages and Limitations for Lab Experiments
CDCP has several advantages for lab experiments. It is a potent inhibitor of protein tyrosine kinase, which makes it an ideal tool for studying the role of tyrosine kinases in cell signaling and regulation. CDCP is also relatively easy to synthesize, which makes it readily available for research purposes. However, CDCP has some limitations for lab experiments. It is highly toxic and requires careful handling. In addition, CDCP has poor solubility in aqueous solutions, which makes it difficult to use in some experimental settings.
Future Directions
There are several future directions for research on CDCP. One area of interest is the development of CDCP analogs with improved solubility and lower toxicity. Another area of research is the investigation of the role of CDCP in modulating immune responses. In addition, CDCP has potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to explore the therapeutic potential of CDCP in these diseases. Finally, CDCP has been found to have anti-inflammatory properties, and further research is needed to investigate its potential as an anti-inflammatory agent.
Scientific Research Applications
CDCP has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer. CDCP has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, CDCP has been investigated for its anti-inflammatory properties and its ability to modulate immune responses.
properties
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-(2,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O/c1-2-14(10-3-5-11(17)6-4-10)20-16(22)21-15-8-7-12(18)9-13(15)19/h3-9,14H,2H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKYQRZFHUIVPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4700984.png)
![4-{[(3-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B4700991.png)

![4-[2-(2,5-dimethylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4701008.png)
![1-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4701015.png)
![2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4701023.png)


![N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4701046.png)


![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-(1-phenylethyl)propanamide](/img/structure/B4701069.png)
methanone](/img/structure/B4701074.png)
![N-[3-(4-morpholinyl)propyl]-N'-phenylthiourea](/img/structure/B4701080.png)